molecular formula C16H18N2S B6897757 2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine

2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine

Cat. No.: B6897757
M. Wt: 270.4 g/mol
InChI Key: JUPQXOSABZRDLO-UHFFFAOYSA-N
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Description

2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring substituted with a phenyl group and a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine is unique due to its specific combination of a thiomorpholine ring with both phenyl and pyridin-4-ylmethyl substituents.

Properties

IUPAC Name

2-phenyl-4-(pyridin-4-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-2-4-15(5-3-1)16-13-18(10-11-19-16)12-14-6-8-17-9-7-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPQXOSABZRDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1CC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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